N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyrazine core, which is known for its biological activity, and a phenoxy group that enhances its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.
Introduction of the Phenoxy Group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with a halogenated precursor of the triazolopyrazine.
Attachment of the Dimethoxyphenylethyl Group: This is usually done through alkylation reactions using dimethoxyphenylethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazolopyrazine derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrazine core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the phenoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazine Derivatives: Compounds with similar core structures but different substituents.
Phenoxyacetamides: Compounds with similar phenoxy groups but different core structures.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to the combination of its triazolopyrazine core and phenoxy group, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-31-18-9-8-16(14-19(18)32-2)10-11-24-20(29)15-28-23(30)27-13-12-25-22(21(27)26-28)33-17-6-4-3-5-7-17/h3-9,12-14H,10-11,15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLSJEXIJAHXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.